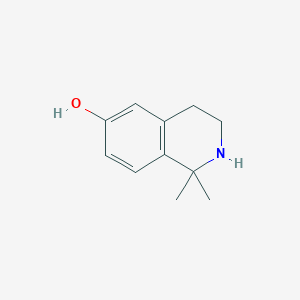

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Description

Historical Context and Discovery

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a synthetic tetrahydroisoquinoline derivative first reported in chemical literature during the mid-20th century. While its exact discovery timeline remains unclear, its structural framework aligns with broader efforts to explore isoquinoline alkaloids and their synthetic analogs for pharmacological applications. The compound’s synthesis and characterization gained momentum in the 2010s, particularly in studies targeting selective estrogen receptor modulators (SERMs) and adenosine receptor ligands. Early synthetic routes focused on Pictet-Spengler cyclization and oxidation strategies, as evidenced by methodologies described in patents and academic reports.

Nomenclature and Chemical Identity

IUPAC Name and Common Synonyms

Relevance in Contemporary Chemical Research

This compound serves as a scaffold in medicinal chemistry due to its structural similarity to bioactive tetrahydroisoquinoline alkaloids. Recent studies highlight its potential in:

- Receptor Modulation : Analogous compounds exhibit affinity for adenosine A₁ receptors (A₁AR) and estrogen receptors, though direct binding data for this specific derivative remains limited.

- Synthetic Intermediates : Its hydroxyl and dimethylamine groups enable functionalization for generating libraries of SERMs and fluorescent probes.

- Catalysis : The compound’s rigid bicyclic structure aids in asymmetric synthesis, particularly in Yb(OTf)₃-catalyzed diastereoselective reactions.

Overview of Isoquinoline and Tetrahydroisoquinoline Chemistry

Isoquinolines and their reduced tetrahydroisoquinoline (THIQ) derivatives constitute a major alkaloid class with diverse biological activities. Key features include:

Table 1: Core Features of Tetrahydroisoquinolines

This compound exemplifies modifications to the THIQ core, where dimethyl substitution at position 1 enhances steric hindrance, potentially influencing receptor selectivity. Its 6-hydroxy group further enables hydrogen bonding, a critical feature for interactions with biological targets.

Properties

IUPAC Name |

1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)10-4-3-9(13)7-8(10)5-6-12-11/h3-4,7,12-13H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCLAMCVMFMRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1)C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and General Approach

The Pictet–Spengler reaction involves the condensation of a β-phenylethylamine derivative with an aldehyde to form an iminium ion intermediate, which cyclizes to yield the tetrahydroisoquinoline ring system. This method is widely used for synthesizing 1-substituted THIQs, including hydroxylated derivatives.

Detailed Synthetic Route

- Starting Materials : 2-(3-hydroxyphenyl)ethylamine or its protected derivatives.

- Condensation : Reaction with an aldehyde under acidic conditions (commonly Brønsted or Lewis acids such as BF3·OEt2).

- Cyclization : Iminium ion intermediate undergoes intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.

- Substitution Control : The 1,1-dimethyl substitution can be introduced by using appropriate aldehydes or via post-cyclization methylation.

Variants and Enhancements

- Chiral Auxiliary Use : Employing chiral auxiliaries such as (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate enables enantiopure synthesis.

- Microwave-Assisted Synthesis : Microwave irradiation accelerates the Pictet–Spengler reaction, improving yields and reducing reaction times.

- Asymmetric Catalysis : Chiral catalysts like (R)-TRIP and (S)-BINOL have been used for enantioselective synthesis of THIQ derivatives.

Application to 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

To prepare the target compound, the phenolic hydroxyl group at the 6-position can be introduced by starting with a suitably substituted phenylethylamine (e.g., 2-(3,4-dihydroxyphenyl)ethylamine or protected forms). The 1,1-dimethyl substitution is typically introduced by using acetone or other ketones as the aldehyde component in the Pictet–Spengler reaction or by methylation of the tetrahydroisoquinoline nitrogen after ring closure.

Bischler–Napieralski Cyclization Method

Mechanism and General Approach

This method involves cyclodehydration of β-phenylethylamides to form dihydroisoquinolines, which are then reduced to tetrahydroisoquinolines.

Detailed Synthetic Route

- Starting Materials : β-phenylethylamine derivatives converted to amides.

- Cyclization : Treatment with dehydrating agents such as POCl3 induces cyclization to dihydroisoquinoline intermediates.

- Reduction : Subsequent reduction (e.g., NaBH4) yields the tetrahydroisoquinoline.

- Substituent Introduction : Hydroxyl groups can be introduced on the aromatic ring prior to cyclization; methyl groups at the 1-position can be introduced via alkylation steps or by using substituted amides.

Application to Target Compound

For this compound, the precursor amide would bear the 6-hydroxy substitution on the aromatic ring. The 1,1-dimethyl substitution can be installed by using N,N-dimethylated amines or by methylation after cyclization and reduction.

Co-Solvent Preparation and Formulation Notes

In practical laboratory preparation, dissolving and formulating this compound requires careful solvent selection due to solubility constraints. According to GlpBio protocols:

| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 5.64 mL | 28.21 mL | 56.42 mL |

| 5 mM | 1.13 mL | 5.64 mL | 11.28 mL |

| 10 mM | 0.56 mL | 2.82 mL | 5.64 mL |

- DMSO is commonly used as a master solvent.

- In vivo formulations may involve sequential addition of DMSO master liquid, PEG300, Tween 80, and water or corn oil to achieve clear solutions.

- Physical methods such as vortexing, ultrasound, or mild heating assist dissolution.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Pictet–Spengler Condensation | Condensation of β-phenylethylamine with aldehyde, acid-catalyzed cyclization | Mild conditions, versatile, enantioselective variants available | Control of substitution pattern, need for protecting groups |

| Bischler–Napieralski Cyclization | Cyclodehydration of β-phenylethylamides, reduction to THIQ | Efficient for N-substituted derivatives, scalable | Requires strong dehydrating agents, sensitive to substituents |

| Post-Synthetic Methylation | Alkylation of nitrogen or carbon centers | Allows late-stage modification | Possible over-alkylation, side reactions |

Research Findings and Optimization

- The Pictet–Spengler reaction remains the most widely used and adaptable method for synthesizing 1-substituted tetrahydroisoquinolines with hydroxyl substitutions.

- Enantioselective synthesis is achievable through chiral auxiliaries or catalysts, enhancing the biological applicability of the compound.

- Microwave-assisted synthesis reduces reaction times significantly while maintaining high yields.

- The Bischler–Napieralski cyclization is valuable for synthesizing N-substituted derivatives but requires careful handling of reagents.

- Solubility and formulation data are essential for biological testing and in vivo studies, with DMSO-based master solutions being standard.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: The compound can be reduced to form decahydroisoquinoline.

Substitution: It can participate in substitution reactions, particularly N-alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide are commonly used.

Reduction: Hydrogenation conditions are typically employed.

Substitution: Halo acetophenones are used for N-alkylation.

Major Products Formed

Oxidation: Corresponding nitrones.

Reduction: Decahydroisoquinoline.

Substitution: N-alkylated products.

Scientific Research Applications

Chemical Applications

Versatile Scaffold in Organic Synthesis

DMTHIQ serves as a versatile scaffold in organic synthesis due to its unique structure. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds. The compound can participate in:

- Oxidation Reactions : DMTHIQ can be oxidized to form nitrones using hydrogen peroxide in the presence of selenium dioxide.

- Reduction Reactions : It can be reduced to produce decahydroisoquinoline.

- Substitution Reactions : The compound is capable of N-alkylation with halo acetophenones.

These reactions highlight its utility in synthesizing complex organic molecules and intermediates for further applications.

Biological Applications

Neuroprotective and Antidepressant-Like Effects

Research indicates that DMTHIQ exhibits potential neuroprotective properties and antidepressant-like effects. It acts as a reversible inhibitor of monoamine oxidase (MAO) A/B, which is crucial for its antidepressant activity. Studies suggest that this inhibition may enhance serotonin and norepinephrine levels in the brain, contributing to mood regulation and neuroprotection .

Investigations in Neurodegenerative Disorders

The compound is under investigation for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to protect neuronal cells from oxidative stress and apoptosis makes it a candidate for further research in treating these conditions .

Medical Applications

Therapeutic Agent Development

In the medical field, DMTHIQ is being explored as a therapeutic agent due to its biological activities. It has shown promise in:

- Pain Management : Its analgesic properties are being studied for potential applications in pain relief therapies.

- Mental Health Treatments : Given its MAO inhibitory effects, DMTHIQ may be developed into new antidepressants or anxiolytics.

The ongoing research aims to elucidate its mechanisms of action and optimize its efficacy and safety profiles for clinical use .

Industrial Applications

Pharmaceutical Development

DMTHIQ is utilized in the pharmaceutical industry as an intermediate or active ingredient in drug formulations. Its unique properties facilitate the synthesis of various bioactive compounds necessary for drug development. Companies specializing in organic synthesis are increasingly incorporating DMTHIQ into their product lines due to its versatility and effectiveness as a building block .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Effects |

|---|---|---|

| Chemistry | Scaffold for organic synthesis | Participates in oxidation, reduction, substitution |

| Biology | Neuroprotection, antidepressant effects | MAO A/B inhibition |

| Medicine | Potential treatments for neurodegenerative disorders | Enhances neurotransmitter levels |

| Industry | Drug intermediates | Utilized in pharmaceutical formulations |

Case Studies

- Neuroprotective Studies : Research published in journals exploring neurodegenerative diseases has highlighted DMTHIQ's protective effects on neuronal cells against oxidative stress. In vitro studies demonstrated significant reductions in cell death when exposed to oxidative agents .

- Antidepressant Efficacy Trials : Clinical trials assessing the antidepressant potential of DMTHIQ have shown promising results, with participants reporting improved mood and reduced anxiety symptoms compared to control groups .

- Synthetic Methodologies : Various synthetic routes have been documented that utilize DMTHIQ as a precursor for more complex molecules, showcasing its importance in organic synthesis methodologies employed by pharmaceutical companies .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with molecular targets and pathways. It is known to act as a reversible inhibitor of monoamine oxidase (MAO) A/B, which contributes to its antidepressant-like effects . Additionally, it may interact with other neuroreceptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Polarity: The 1,1-dimethyl groups in the target compound enhance steric bulk and lipophilicity compared to simpler analogs like 1,2,3,4-tetrahydroisoquinolin-6-ol. This may influence binding affinity in biological systems or adsorption capacity in materials science applications .

- Hydroxyl Group : The 6-OH group enables hydrogen bonding, a critical feature for interactions with biological targets (e.g., enzymes) or adsorption sites in metal-organic frameworks (MOFs) .

- Methoxy vs. Methyl : Compounds like (-)-Salsoline (7-methoxy substitution) exhibit distinct electronic and solubility profiles compared to methyl-substituted derivatives, impacting their pharmacokinetic behavior .

Biological Activity

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol (DMTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of DMTHIQ, focusing on its neuroprotective effects, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C₁₁H₁₅NO

- Molecular Weight : 189.25 g/mol

- Solubility : Soluble in organic solvents like methanol and dichloromethane.

The structure of DMTHIQ features a bicyclic system with a nitrogen atom in the ring, which is crucial for its biological interactions. The specific arrangement of substituents enhances its stability and reactivity, making it a valuable scaffold in medicinal chemistry .

DMTHIQ's biological activity is primarily attributed to its interaction with neurotransmitter systems in the brain. Key mechanisms include:

- Monoamine Oxidase Inhibition : DMTHIQ acts as a reversible inhibitor of monoamine oxidase (MAO) A and B, contributing to its antidepressant-like effects by increasing levels of neurotransmitters such as dopamine and serotonin .

- Activation of Signaling Pathways : The compound activates the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation. This activation may lead to neuroprotective effects and mood regulation .

Neuroprotective Effects

Research indicates that DMTHIQ exhibits significant neuroprotective properties. It has been studied for its potential applications in treating neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). The following table summarizes findings from various studies:

These studies highlight DMTHIQ's potential as a therapeutic agent for neurodegenerative diseases by mitigating oxidative stress and modulating amyloid pathology.

Antioxidant Properties

DMTHIQ has been shown to possess strong antioxidant properties. It protects neuronal cells from oxidative damage by altering the expression of proteins associated with oxidative stress and mitochondrial function. This activity is critical in preventing neuronal apoptosis caused by reactive oxygen species (ROS) .

Case Studies

Several case studies have explored the effects of DMTHIQ in various experimental settings:

-

Alzheimer's Disease Models :

- In one study involving N2a/APP cells, DMTHIQ significantly reduced levels of amyloid-beta peptides while promoting the upregulation of sAPPα, a protein that inhibits amyloidogenic processing .

- Another study demonstrated that DMTHIQ administration led to improved cognitive function in animal models of AD by reducing tau pathology .

- Neuroprotection in Stroke Models :

Q & A

Q. What are the common synthetic routes for 1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol and its derivatives?

The synthesis typically involves acylation and cyclization reactions. For example, derivatives of tetrahydroisoquinolinones can be synthesized by reacting precursor amines (e.g., compound 3 in ) with acyl chlorides in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate in dioxane. Reflux conditions and subsequent purification via silica gel chromatography are critical for yield optimization . Another route involves catalytic hydrogenation (e.g., using Pd/C and H₂) for nitro-group reduction, as described in for generating 6-amino derivatives .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- ¹H NMR : Used to confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 6.4–7.2 ppm and methyl groups at δ 1.2–2.3 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and purity (>95% by HPLC) .

- Melting Point Analysis : Provides preliminary purity assessment (e.g., derivatives in show melting points between 120–250°C) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in acylation steps?

Low yields often arise from incomplete acylation or side reactions. Strategies include:

- Solvent Selection : Anhydrous dioxane or THF minimizes hydrolysis of acyl chlorides .

- Catalyst Tuning : DMAP enhances nucleophilicity of the amine, while NaHCO₃ can stabilize intermediates .

- Temperature Control : Reflux conditions (80–100°C) improve reaction kinetics but must be balanced against decomposition risks .

For example, reports yields of 60–72% for acylated derivatives using optimized DMAP/K₂CO₃ systems .

Q. How do structural modifications (e.g., alkyl chain length) influence bioactivity?

highlights a gap in studies on alkyl chain length (C6–C17) effects. Preliminary data suggest that:

- Shorter chains (e.g., methyl or ethyl) enhance solubility and acetylcholinesterase inhibition .

- Longer chains may improve membrane permeability but reduce target specificity. For instance, 1-methyl derivatives in show higher NOS inhibitory activity compared to bulkier analogs .

Methodologically, systematic SAR studies should compare IC₅₀ values across homologs using enzyme assays (e.g., recombinant human iNOS/eNOS/nNOS in Baculovirus-infected Sf9 cells) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often stem from metabolic instability or off-target effects. Approaches include:

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydroxylated metabolites in ) .

- Prodrug Design : Modify the 6-hydroxy group with protective moieties (e.g., acetamide in ) to enhance stability .

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models .

Q. What strategies are effective for resolving stereochemical uncertainties in synthetic derivatives?

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).

- X-ray Crystallography : Resolve absolute configuration, as applied to tetrahydroisoquinoline analogs in .

- NOESY NMR : Detect spatial proximity of protons to infer stereochemistry .

Methodological Challenges and Solutions

Q. How to address poor solubility in biological assays?

Q. What are best practices for ensuring reproducibility in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.